molecular formula C21H30N2O3S B2957901 Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 295344-42-2

Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2957901
CAS RN: 295344-42-2
M. Wt: 390.54
InChI Key: JBNURVXEEZRALU-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydropyrimidine, which is a class of compounds containing a pyrimidine ring which is both saturated and contains exactly two S=O bonds . The hexyl, methyl, propoxyphenyl, and carboxylate groups are all common functional groups in organic chemistry, and they could confer various properties to the molecule depending on their arrangement and the specific reactions they undergo.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a tetrahydropyrimidine ring with various substitutions. The exact structure would depend on the positions of these substitutions on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the specific structure and the functional groups present. Factors like polarity, solubility, stability, and reactivity would all be influenced by these features .

Scientific Research Applications

Synthesis and Chemical Properties

Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound synthesized through processes such as the Biginelli reaction. This reaction is a significant method for creating various pyrimidine derivatives, including the tetrahydropyrimidine class to which this compound belongs (Gein, Zamaraeva, Gorgopina, & Dmitriev, 2020). The Biginelli reaction allows for the creation of compounds with potential pharmaceutical applications due to the versatility and functionalization of the pyrimidine ring.

Antimicrobial and Antifungal Properties

Research has explored the antimicrobial and antifungal properties of various tetrahydropyrimidine derivatives. For instance, certain derivatives have shown promising in vitro antifungal and antibacterial activity, indicating potential as candidates for drug development in these areas. These findings underscore the significance of tetrahydropyrimidine derivatives in the development of new antimicrobial agents (Tiwari et al., 2018).

Structural and Spectroscopic Analysis

Structural and spectroscopic studies of tetrahydropyrimidine derivatives are crucial in understanding their chemical properties and potential applications. For example, spectroscopic, thermal, and dielectric studies provide insights into the stability and electronic properties of these compounds, which is essential for their application in various fields, including pharmaceuticals (Vyas et al., 2013).

Anti-Diabetic and Anticancer Potential

Some tetrahydropyrimidine derivatives have been studied for their anti-diabetic and anticancer properties. For example, certain derivatives have shown hypoglycemic effects in vivo rat models, indicating their potential as anti-diabetic agents. Additionally, some compounds have exhibited anticancer activity, suggesting their usefulness in cancer treatment research (Bairagi et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, and this is typically discussed in the context of drug molecules. Without specific information about this compound, it’s impossible to provide details about its mechanism of action .

Safety and Hazards

Without specific information, it’s hard to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include studying its reactivity, stability, and possible uses in various industrial or pharmaceutical contexts .

properties

IUPAC Name

hexyl 6-methyl-4-(2-propoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S/c1-4-6-7-10-14-26-20(24)18-15(3)22-21(27)23-19(18)16-11-8-9-12-17(16)25-13-5-2/h8-9,11-12,19H,4-7,10,13-14H2,1-3H3,(H2,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNURVXEEZRALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OCCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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